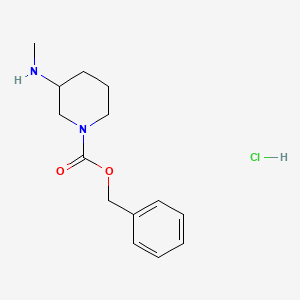

Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride

Description

BenchChem offers high-quality Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-(methylamino)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-15-13-8-5-9-16(10-13)14(17)18-11-12-6-3-2-4-7-12;/h2-4,6-7,13,15H,5,8-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJLRJSQTOUENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662466 | |

| Record name | Benzyl 3-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179359-63-7 | |

| Record name | Benzyl 3-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Benzyl 3-(methylamino)piperidine-1-carboxylate Hydrochloride

Abstract: This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride, a valuable piperidine derivative used as a key building block in medicinal chemistry and drug development.[1] The narrative emphasizes the strategic rationale behind procedural choices, from the selection of protecting groups to the optimization of reaction conditions. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering detailed experimental protocols, mechanistic insights, and critical safety considerations to ensure reproducible and scalable synthesis.

Strategic Overview and Retrosynthetic Analysis

The synthesis of complex molecules necessitates a strategic approach, often beginning with a retrosynthetic analysis to identify key intermediates and simplify the target structure into readily available starting materials. The target molecule, Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride, presents several key features: a piperidine core, a benzyloxycarbonyl (Cbz) protecting group on the ring nitrogen, and a methylamino substituent at the 3-position, isolated as a hydrochloride salt.

Our retrosynthetic strategy hinges on the late-stage formation of the hydrochloride salt from its free-base precursor. The core transformation is the introduction of the 3-methylamino group. A highly efficient method for this is the direct reductive amination of a ketone precursor. This approach is more convergent than a multi-step process involving the formation of a primary amine followed by N-methylation.

This logic identifies Benzyl 3-oxopiperidine-1-carboxylate as the pivotal intermediate. This ketone can be synthesized from commercially available 3-piperidone, which requires protection of the secondary amine with a suitable group. The benzyloxycarbonyl (Cbz) group is an ideal choice for this role; it is stable under the conditions required for the subsequent reductive amination and can be readily removed via catalytic hydrogenation if necessary for further derivatization.[2]

The proposed forward synthesis, therefore, follows a logical three-step sequence:

-

N-Protection: Protection of 3-piperidone with benzyl chloroformate to form the key ketone intermediate.

-

Reductive Amination: Installation of the methylamino group via direct reductive amination of the ketone with methylamine.

-

Salt Formation: Conversion of the resulting free-base to its stable hydrochloride salt.

Caption: High-level retrosynthetic overview of the synthetic pathway.

Detailed Synthesis and Mechanistic Discussion

This section provides a step-by-step guide to the synthesis, complete with detailed protocols and an explanation of the underlying chemical principles.

Step 1: Synthesis of Benzyl 3-oxopiperidine-1-carboxylate

Causality and Experimental Choices: The initial step involves the protection of the secondary amine of 3-piperidone. Benzyl chloroformate (Cbz-Cl) is selected as the protecting agent. The Cbz group is robust enough to withstand a variety of reaction conditions but can be cleanly removed by catalytic hydrogenolysis, which liberates the free amine and generates toluene and carbon dioxide as easily separable byproducts. The reaction is performed in the presence of a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product and preventing the protonation of the starting amine.

Experimental Protocol:

-

To a stirred suspension of 3-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material), add a saturated aqueous solution of sodium bicarbonate (approx. 3.0 eq) at 0 °C.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the internal temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring for the consumption of the starting material by Thin-Layer Chromatography (TLC).

-

Upon completion, separate the organic layer. Wash the organic phase sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford Benzyl 3-oxopiperidine-1-carboxylate as a colorless oil or white solid.

Step 2: Reductive Amination to Benzyl 3-(methylamino)piperidine-1-carboxylate

Causality and Experimental Choices: This is the key bond-forming step. Reductive amination is a robust method for forming C-N bonds from a carbonyl compound and an amine.[3] The reaction proceeds in a one-pot fashion, first through the formation of an intermediate iminium ion, which is then reduced in situ by a hydride reagent.

Reagent Selection: While several hydride reagents can be used (e.g., NaBH₄, NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is particularly well-suited for this transformation. STAB is a milder reducing agent than sodium borohydride and is selective for iminium ions over ketones.[3] Its tolerance for mildly acidic conditions is advantageous, as acid catalysis is often required to facilitate the initial iminium ion formation. The use of methylamine hydrochloride requires the addition of a non-nucleophilic base (like triethylamine) to liberate the free amine in situ.

Caption: Mechanism of the one-pot reductive amination reaction.

Experimental Protocol:

-

Dissolve Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Add methylamine hydrochloride (1.5 eq) followed by triethylamine (1.6 eq). Stir the mixture for 20-30 minutes at room temperature.

-

Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude oil, Benzyl 3-(methylamino)piperidine-1-carboxylate, can be purified by column chromatography or carried forward to the next step if sufficiently pure.

Step 3: Formation of Benzyl 3-(methylamino)piperidine-1-carboxylate Hydrochloride

Causality and Experimental Choices: The final product is often required as a salt for improved stability, handling, and crystallinity. The hydrochloride salt is prepared by treating the free-base amine with hydrochloric acid. Using a solution of HCl in an organic solvent prevents the introduction of water, which could complicate product isolation.

Experimental Protocol:

-

Dissolve the crude or purified Benzyl 3-(methylamino)piperidine-1-carboxylate from Step 2 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of 2 M HCl in diethyl ether (or a similar solution, 1.1 eq) dropwise with vigorous stirring.

-

A white precipitate should form immediately. Continue stirring at 0 °C for 30 minutes after the addition is complete.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under high vacuum to yield Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride as a stable, white to off-white solid.

Quantitative Data Summary

The efficiency of a synthetic route is best understood through its quantitative outcomes. The following table provides representative data for the described pathway, which may vary based on scale and specific reaction conditions.

| Step | Transformation | Starting Material | Product | Typical Yield | Purity (HPLC) |

| 1 | N-Protection | 3-Piperidone HCl | Benzyl 3-oxopiperidine-1-carboxylate | 85-95% | >98% |

| 2 | Reductive Amination | Benzyl 3-oxopiperidine-1-carboxylate | Benzyl 3-(methylamino)piperidine-1-carboxylate | 75-85% | >97% |

| 3 | Salt Formation | Benzyl 3-(methylamino)piperidine-1-carboxylate | Benzyl 3-(methylamino)piperidine-1-carboxylate HCl | >95% | >99% |

| - | Overall | 3-Piperidone HCl | Final Product | ~60-75% | >99% |

Safety and Handling

Proper laboratory safety practices are paramount. Researchers must consult Safety Data Sheets (SDS) for all reagents prior to use.

-

Benzyl Chloroformate: Is a potent lachrymator and is corrosive.[4] It should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. It is also a skin and eye irritant. Handle in an anhydrous environment and avoid inhalation of dust.

-

Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.

Conclusion

The synthetic pathway detailed in this guide represents a logical, efficient, and scalable method for the preparation of Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride. By leveraging a strategic N-protection followed by a direct reductive amination, this three-step sequence provides high yields of the target compound. The mechanistic rationale and detailed protocols provided herein offer a solid foundation for researchers in the field of organic and medicinal chemistry to successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

- BenchChem. (2025). Preparation of (R)-3-aminopiperidine dihydrochloride: A Detailed Guide for Researchers. BenchChem Technical Documents.

- Grokipedia. (n.d.).

- Vanlaldinpuia, K., Sema, H. A., Rokhum, L., & Bez, G. (n.d.). Excellent Method for Cbz-protection of Amines. Chemistry Letters, Oxford Academic.

- Name-Reaction.com. (2026). Eschweiler-Clarke reaction. Name-Reaction.com.

- Unknown. (n.d.).

- Common Organic Chemistry. (n.d.).

- Wikipedia. (n.d.).

- Ambeed.com. (n.d.).

- BenchChem. (2025).

- MySkinRecipes. (n.d.).

- MySkinRecipes. (n.d.). 3-(Methylamino)piperidine dihydrochloride.

- Sigma-Aldrich. (n.d.).

- Google Patents. (n.d.). CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.

- Banerji, A. (2025). Reductive Amination of Aliphatic Carbonyls Using Low-Valent Titanium Reagent: A Convenient Route to Free Primary Amines.

Sources

An In-depth Technical Guide to the Mechanism of Action of Benzyl 3-(methylamino)piperidine-1-carboxylate Hydrochloride and its Derivatives

This guide provides a comprehensive technical overview of the mechanistic possibilities stemming from the chemical scaffold of benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride. While primarily utilized as a versatile chemical intermediate, its structural motifs are integral to a range of pharmacologically active molecules. We will dissect the contributions of its core components—the N-benzyl group and the 3-(methylamino)piperidine moiety—to the biological activities of its derivatives, with a particular focus on applications in neuropharmacology.

Introduction: A Scaffold of Potential

Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride is a piperidine derivative recognized for its utility as a building block in the synthesis of advanced pharmaceutical compounds.[1] Its stable dihydrochloride salt form enhances aqueous solubility and handling for large-scale production.[1] The true value of this molecule lies in its structural components, which serve as a foundation for developing active pharmaceutical ingredients (APIs), particularly for disorders of the central nervous system (CNS).[2][3] The piperidine ring is a ubiquitous feature in medicinal chemistry, present in numerous classes of pharmaceuticals and natural alkaloids.[4] This guide will explore the mechanistic pathways that derivatives of this scaffold are designed to modulate.

| Chemical and Physical Properties | |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ |

| Molecular Weight | 270.76 g/mol |

| CAS Number | 960541-42-8 |

| Primary Application | Intermediate in pharmaceutical synthesis[2][5] |

| Key Structural Features | Piperidine ring, N-benzyl group, methylamino substituent |

The N-Benzyl Piperidine Motif: A Key to Efficacy

The N-benzyl piperidine (N-BP) structural motif is a powerful tool in drug discovery, valued for its three-dimensional nature and structural flexibility.[6] Its presence is critical for fine-tuning both the efficacy and the physicochemical properties of a drug candidate.[6]

Key Roles of the N-Benzyl Group:

-

Cation-π Interactions: The benzyl group's aromatic ring can engage in cation-π interactions with biological targets, such as the aromatic amino acid residues within an enzyme's active site. This is a crucial interaction for potent binding.[6]

-

Lipophilicity and Membrane Permeability: The benzyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier—a critical feature for CNS-active drugs.[1]

-

Stereochemical Optimization: The N-BP motif serves as a scaffold that allows for the precise positioning of other functional groups, enabling optimization of stereochemistry for improved potency and reduced toxicity.[6]

The 3-(Methylamino)piperidine Moiety: Targeting the Central Nervous System

The 3-(methylamino)piperidine portion of the molecule is structurally analogous to other bioactive piperidines that have been successfully developed into drugs for neurological and psychiatric conditions.[3] This structural similarity makes it a valuable starting point for the synthesis of agents targeting CNS receptors.[3]

Potential CNS Targets:

-

Serotonin Receptors: Modulators of various serotonin (5-HT) receptor subtypes are used to treat depression and anxiety.

-

Dopamine Receptors: Antagonists and agonists of dopamine receptors are central to the treatment of psychosis and Parkinson's disease.

-

Sigma Receptors: These receptors are implicated in a variety of neurological functions and are a target for novel antipsychotic and anxiolytic drugs.

-

Acetylcholinesterase (AChE): As will be discussed in detail, this is a key target in the treatment of Alzheimer's disease.

The methylamino group is particularly useful as it allows for straightforward chemical modifications, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.[3]

Mechanism of Action Spotlight: Acetylcholinesterase Inhibition

A prominent application for N-benzylpiperidine derivatives is the development of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[7][8] Alzheimer's is characterized by a decline in the neurotransmitter acetylcholine (ACh). AChE is the enzyme responsible for breaking down ACh in the synaptic cleft. By inhibiting AChE, these drugs increase the concentration and duration of action of ACh, thereby improving cholinergic neurotransmission.

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and shown to be potent inhibitors of acetylcholinesterase.[9] One of the most potent compounds in this series demonstrated an IC50 of 0.56 nM and an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE), a related enzyme.[9] In animal models, this compound significantly increased acetylcholine levels in the cerebral cortex and hippocampus.[9]

Caption: Cholinergic synapse and the action of an AChE inhibitor.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

To quantitatively assess the AChE inhibitory activity of a compound derived from the benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride scaffold, the spectrophotometric method developed by Ellman is the standard. This assay is a self-validating system where the rate of color change is directly proportional to enzyme activity.

Principle: Acetylthiocholine (ATCh) is used as a substrate for AChE. The enzyme hydrolyzes ATCh to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Buffer: 0.1 M Phosphate buffer, pH 8.0.

-

DTNB Solution: 10 mM DTNB in phosphate buffer.

-

ATCh Solution: 75 mM Acetylthiocholine iodide in deionized water.

-

AChE Solution: Acetylcholinesterase (e.g., from electric eel) solution prepared in buffer to a concentration of 0.5 U/mL.

-

Test Compound: A stock solution of the N-benzylpiperidine derivative is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 125 µL of phosphate buffer.

-

Add 25 µL of the test compound solution at various concentrations (or solvent for control).

-

Add 50 µL of DTNB solution to all wells.

-

Initiate the reaction by adding 25 µL of the AChE solution to each well. Mix gently.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Add 25 µL of the ATCh substrate solution to each well to start the reaction.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor (change in absorbance per unit time).

-

Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by fitting the data to a dose-response curve.

-

Caption: Workflow for the Ellman's acetylcholinesterase inhibition assay.

Future Directions and Therapeutic Potential

The benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride scaffold remains a highly valuable starting point for drug discovery. Beyond AChE inhibition, its derivatives are being explored for a multitude of other therapeutic targets. For example, recent studies have designed N-benzyl piperidine derivatives as dual inhibitors of both histone deacetylase (HDAC) and AChE, a multi-target approach that could offer enhanced therapeutic benefits for Alzheimer's disease.[8] Furthermore, its utility in preparing kinase inhibitors and other receptor modulators suggests a broad potential in oncology, inflammation, and other CNS disorders.[2] The continued exploration of this versatile scaffold is poised to yield novel therapeutics with tailored pharmacological profiles.

References

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Available at: [Link]

-

Benzyl 3-aminopiperidine-1-carboxylate hydrochloride. MySkinRecipes. Available at: [Link]

- An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. Google Patents.

-

Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Srini Chem. Available at: [Link]

-

MSDS of benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. Capot Chemical. Available at: [Link]

- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.

- Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. Google Patents.

-

Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. Available at: [Link]

-

3-(Methylamino)piperidine dihydrochloride. MySkinRecipes. Available at: [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

Sources

- 1. srinichem.com [srinichem.com]

- 2. Benzyl 3-aminopiperidine-1-carboxylate hydrochloride [myskinrecipes.com]

- 3. 3-(Methylamino)piperidine dihydrochloride [myskinrecipes.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 8. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 3-(Methylamino)piperidine-1-carboxylate Hydrochloride: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride is a key chemical intermediate with significant applications in pharmaceutical research and development. Its structural motif, featuring a piperidine core, is prevalent in a wide array of biologically active compounds. The presence of a secondary amine, a carbamate, and a benzyl group provides a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This guide offers a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its characterization, providing a crucial resource for scientists engaged in its use.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride. The structure consists of a piperidine ring substituted at the 1-position with a benzyloxycarbonyl group and at the 3-position with a methylamino group. The hydrochloride salt form enhances its stability and aqueous solubility, which is often advantageous for handling and formulation.

dot

Figure 1: Chemical structure of benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. These properties influence its handling, formulation, and pharmacokinetic profile.

Table 1: Physicochemical Properties of Benzyl 3-(Methylamino)piperidine-1-carboxylate and Related Compounds

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁ClN₂O₂ | (Computed) |

| Molecular Weight | 284.78 g/mol | (Computed) |

| Melting Point | Not available for the target compound. For the related Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride: 185 °C (decomposition) | |

| Boiling Point | Data not available | |

| Solubility | Hydrochloride salts are generally soluble in water. A related compound, benzyl 4-(methylamino)piperidine-1-carboxylate, is soluble in DMSO. | |

| pKa | Not available for the target compound. For the related (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine: a predicted pKa of 10.16 ± 0.20 is reported. |

Causality Behind Properties:

-

Hydrochloride Salt: The formation of a hydrochloride salt from the basic nitrogen atoms of the piperidine and methylamino groups significantly increases the polarity of the molecule. This enhanced polarity is the primary reason for the expected increase in aqueous solubility compared to its free base form. This property is critical for many biological assays and for the preparation of aqueous formulations.

-

Structural Features and Solubility: The presence of the benzyl and piperidine rings contributes to the lipophilic character of the molecule, which can influence its solubility in organic solvents and its ability to cross biological membranes. The overall solubility profile will be a balance between the hydrophilic nature of the hydrochloride salt and the lipophilic character of the organic scaffold.

-

pKa: The pKa value is a measure of the acidity or basicity of a compound. For this molecule, the pKa of the protonated secondary amine is a key parameter. It will determine the extent of ionization at a given pH, which in turn affects its solubility, absorption, distribution, and receptor binding characteristics. The predicted high pKa of a similar compound suggests that the methylamino group will be predominantly protonated at physiological pH.

Spectral Analysis and Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the protons of the piperidine ring, the methyl group, and the N-H protons. The chemical shifts and coupling patterns of the piperidine ring protons can provide insights into the conformation of the ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, and the aliphatic carbons of the piperidine ring and the methyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride, electrospray ionization (ESI) would be a suitable technique. The expected molecular ion peak for the free base (C₁₄H₂₀N₂O₂) would be at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the benzyl group and cleavage of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride is expected to show characteristic absorption bands for:

-

N-H stretch: Around 3300-3500 cm⁻¹ (from the secondary amine hydrochloride).

-

C=O stretch: Around 1700 cm⁻¹ (from the carbamate).

-

C-N stretch: Around 1000-1200 cm⁻¹.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Below 3000 cm⁻¹.

Experimental Protocols

The following are generalized protocols for the characterization of piperidine derivatives, which can be adapted for benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

dot

Figure 2: Workflow for NMR spectroscopic analysis.

Protocol 2: Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion.

-

Fragmentation Analysis: If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural elucidation.

dot

Figure 3: Workflow for ESI mass spectrometry analysis.

Reactivity and Stability

-

Stability: The hydrochloride salt form generally imparts greater stability to the compound, making it less susceptible to degradation under normal storage conditions. However, it is advisable to store the compound in a cool, dry place, protected from light.

-

Reactivity: The secondary amine is a key reactive site, susceptible to alkylation, acylation, and other reactions typical of secondary amines. The carbamate group can be cleaved under acidic or basic conditions to deprotect the piperidine nitrogen. The benzyl group can be removed by hydrogenolysis. This reactivity makes it a versatile intermediate for further chemical transformations.

Conclusion

Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride is a valuable building block in medicinal chemistry. Its physicochemical properties, particularly its enhanced solubility and stability as a hydrochloride salt, make it a practical intermediate for synthesis. A comprehensive understanding of its spectral characteristics and reactivity is essential for its effective utilization in the development of novel pharmaceutical agents. The protocols and data presented in this guide provide a foundational framework for researchers working with this and related piperidine derivatives.

References

Sources

An In-depth Technical Guide to the Structural Analysis of Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride

This guide provides a comprehensive technical overview for the structural elucidation of Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require a robust framework for characterizing complex heterocyclic molecules. This document moves beyond procedural lists to explain the causality behind analytical choices, ensuring a self-validating approach to structural confirmation.

Introduction: The Significance of Structural Integrity

Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride is a substituted piperidine derivative. The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to present substituents in defined three-dimensional orientations.[1] The title compound features several key functional groups: a benzyl carbamate (Cbz or Z group) protecting the piperidine nitrogen, and a secondary methylamino group at the 3-position. The hydrochloride salt form enhances stability and aqueous solubility, which are critical properties for pharmaceutical handling and formulation.[2]

Accurate structural confirmation is the bedrock of chemical research and drug development. It ensures that the observed biological activity corresponds to the correct molecular entity, a non-negotiable requirement for regulatory approval and reproducible science. This guide outlines an integrated analytical workflow to unequivocally determine the constitution, connectivity, and, where applicable, stereochemistry of this molecule.

Compound Profile

| Property | Value |

| IUPAC Name | Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride |

| CAS Number | 1133116-33-8 |

| Molecular Formula | C₁₄H₂₁ClN₂O₂ |

| Molecular Weight | 299.78 g/mol |

| Structure | (See Figure 1 below) |

Figure 1. Chemical Structure of the target compound.

Figure 1. Chemical Structure of the target compound.

The Analytical Triad: NMR, Mass Spectrometry, and IR

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a suite of experiments including ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC) is recommended.

Causality in Experimental Design:

-

Solvent Choice: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable choices. The hydrochloride salt has poor solubility in chloroform-d (CDCl₃). The choice of solvent will affect the chemical shifts of exchangeable protons (N-H).

-

Field Strength: A spectrometer with a field strength of 400 MHz or higher is recommended to resolve the complex, overlapping signals of the piperidine ring protons.[1]

¹H NMR Spectral Interpretation (Predicted):

-

Aromatic Protons (C₆H₅): A multiplet integrating to 5 protons, typically in the δ 7.2-7.4 ppm range.

-

Benzyl Protons (CH₂-Ph): A singlet integrating to 2 protons around δ 5.1 ppm. The carbamate linkage deshields these protons.

-

Piperidine Ring Protons: A complex series of multiplets between δ 1.5-4.0 ppm. The protons adjacent to the nitrogen atoms will be the most downfield. The chair conformation of the piperidine ring leads to distinct axial and equatorial proton signals, further complicating this region.[3][4]

-

Methylamino Proton (NH-CH₃): A broad singlet whose chemical shift is highly dependent on solvent and concentration. As a hydrochloride salt, this proton will be present.

-

Methyl Protons (N-CH₃): A singlet or doublet (if coupled to the N-H proton) integrating to 3 protons, likely around δ 2.5-2.8 ppm.

¹³C NMR Spectral Interpretation (Predicted):

-

Carbonyl Carbon (C=O): A signal around δ 155 ppm.

-

Aromatic Carbons: Multiple signals between δ 127-137 ppm.

-

Benzyl Carbon (CH₂-Ph): A signal around δ 67 ppm.

-

Piperidine Ring Carbons: Signals in the δ 25-55 ppm range. The carbons bonded to nitrogen (C2, C6) will be the most downfield.[4][5]

-

Methyl Carbon (N-CH₃): A signal around δ 30-35 ppm.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, which helps confirm the molecular formula and connectivity. Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized hydrochloride salt.

Causality in Experimental Design:

-

Ionization Mode: ESI in positive ion mode (ESI+) is ideal. The molecule will be detected as its corresponding cation [M+H]⁺ (where M is the free base), with a predicted m/z of 263.18.

-

Tandem MS (MS/MS): Fragmentation of the parent ion is crucial for confirming structural motifs.

Predicted Fragmentation Pattern: The fragmentation of benzyl carbamates and piperidine structures follows predictable pathways.[6][7]

-

Loss of the Benzyl Group: A common fragmentation pathway is the cleavage of the benzyl group, leading to a prominent fragment ion at m/z 91 (the tropylium ion).

-

Decarboxylation: Loss of CO₂ (44 Da) from the carbamate is possible.

-

Piperidine Ring Opening: Various cleavages of the piperidine ring can occur, providing further structural information.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Expected Key Absorptions:

-

N-H Stretch: A broad absorption in the 3200-3500 cm⁻¹ range, characteristic of the secondary amine salt.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic).

-

C=O Stretch (Carbamate): A strong, sharp absorption around 1680-1700 cm⁻¹. This is a highly diagnostic peak.[9]

-

C-N Stretch: In the 1000-1200 cm⁻¹ range.

Integrated Analytical Workflow

No single technique is sufficient. The power of this approach lies in integrating the data from all three techniques to build an unassailable structural proof.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. srinichem.com [srinichem.com]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 6. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Benzylcarbamate [webbook.nist.gov]

A Comprehensive Guide to the Spectroscopic Characterization of Benzyl 3-(methylamino)piperidine-1-carboxylate Hydrochloride

The guide follows a logical workflow, beginning with the foundational techniques of Nuclear Magnetic Resonance (NMR) and progressing through Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Each section explains the rationale behind the technique, provides a detailed experimental protocol, and presents a thorough analysis of predicted spectral data.

Molecular Structure and Analytical Workflow

The first step in any analytical endeavor is to understand the target molecule's structure. The hydrochloride salt of benzyl 3-(methylamino)piperidine-1-carboxylate possesses a carbamate-protected piperidine ring, a secondary amine, and a benzyl group. The protonation is expected to occur at the most basic site, the secondary methylamino group.

Caption: Standard workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule. For this compound, ¹H and ¹³C NMR will reveal the complete carbon-hydrogen framework.

Expertise & Experience: The 'Why'

We choose a combination of ¹H and ¹³C NMR as our primary tool because it provides an unambiguous map of the molecule's covalent structure. The ¹H NMR gives information on the electronic environment of protons and their neighboring protons (through spin-spin coupling), while ¹³C NMR confirms the number of unique carbon environments. The hydrochloride form of the amine adds complexity, as proton exchange can broaden N-H signals. The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it slows the exchange of labile N-H protons, allowing for their observation, unlike D₂O where they would be replaced by deuterium.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals for the benzyl, piperidine, and methylamino moieties.

| Assignment (Proton) | Predicted δ (ppm) | Predicted Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.30 - 7.45 | Multiplet (m) | 5H |

| Benzylic (O-CH₂-Ph) | ~5.15 | Singlet (s) | 2H |

| Piperidine Ring (CH, CH₂) | 1.60 - 4.20 | Complex Multiplets (m) | 7H |

| N-Methyl (N-CH₃) | ~2.55 | Singlet (s) or Doublet (d) | 3H |

| Methylamino (NH) | 8.50 - 9.50 | Broad Singlet (br s) | 2H (includes HCl proton) |

Note: The piperidine region will be complex due to overlapping signals and diastereotopicity. 2D NMR techniques like COSY and HSQC would be required for full assignment.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will confirm the carbon skeleton.

| Assignment (Carbon) | Predicted δ (ppm) |

| Carbamate (C=O) | ~154.5 |

| Aromatic (ipso-C) | ~136.8 |

| Aromatic (ortho, meta, para-C) | 127.5 - 128.5 |

| Benzylic (O-CH₂) | ~67.0 |

| Piperidine (C3) | ~55-58 |

| Piperidine (C2, C6) | ~42-48 |

| Piperidine (C4, C5) | ~22-30 |

| N-Methyl (N-CH₃) | ~33.0 |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of the hydrochloride salt and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Acquire data using a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Accumulate several hundred scans as needed to achieve adequate signal intensity.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Expertise & Experience: The 'Why'

We use Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory because it is fast, requires minimal sample preparation, and is non-destructive. For this molecule, IR is perfect for quickly confirming the presence of the critical carbamate C=O bond, the N-H bonds of the ammonium salt, and the aromatic ring, providing a qualitative fingerprint.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3020 | C-H Stretch | Aromatic (C₆H₅) |

| 2980 - 2850 | C-H Stretch | Aliphatic (Piperidine, Methyl) |

| 2800 - 2400 (broad) | N⁺-H Stretch | Secondary Ammonium Hydrochloride |

| ~1700 | C=O Stretch | Carbamate |

| 1605, 1495, 1455 | C=C Bends | Aromatic Ring |

| ~1230 | C-O Stretch | Carbamate |

| ~1120 | C-N Stretch | Aliphatic Amine/Carbamate |

These values are based on typical ranges for the specified functional groups.[1][2]

Experimental Protocol: FTIR-ATR Data Acquisition

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 600 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and peak picking on the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is the method of choice for this polar, pre-charged molecule.

Expertise & Experience: The 'Why'

ESI-MS is ideal for this compound because it is a "soft" ionization technique that can gently transfer the pre-existing ion in the hydrochloride salt into the gas phase. This allows for the clear observation of the protonated molecular ion [M+H]⁺, confirming the molecular weight. By inducing fragmentation (MS/MS), we can break the molecule apart in a predictable way, which serves as a powerful secondary confirmation of its structure. The most characteristic fragmentation is the formation of the tropylium ion (m/z 91), a hallmark of benzyl groups. [3][4]

Predicted Mass and Fragmentation Pattern

-

Molecular Formula (Free Base): C₁₄H₂₀N₂O₂

-

Exact Mass (Free Base): 262.1525 g/mol

-

Observed Ion [M+H]⁺: m/z 263.1603

The fragmentation of the parent ion is expected to proceed through several key pathways, illustrated below.

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50) with 0.1% formic acid to ensure complete protonation.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

-

MS Acquisition (Full Scan):

-

Operate the mass spectrometer in positive ion mode.

-

Scan a mass range of m/z 50 to 500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

-

-

MS/MS Acquisition (Fragmentation Scan):

-

Select the [M+H]⁺ ion (m/z 263.16) as the precursor ion.

-

Apply collision-induced dissociation (CID) using argon gas, ramping the collision energy (e.g., 10-40 eV) to induce fragmentation.

-

Acquire the resulting product ion spectrum.

-

Summary and Conclusion

The structural identity of benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride can be unequivocally confirmed through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive carbon-hydrogen framework and connectivity. IR spectroscopy offers rapid confirmation of essential functional groups like the carbamate carbonyl and the ammonium salt. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight, while its fragmentation pattern provides a secondary layer of structural verification. This methodological guide provides the predictive data and robust protocols necessary for researchers to confidently perform this characterization.

References

- Wang, C., Hou, Y. L., Kim, J., & Sun, S. H. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.

-

National Center for Biotechnology Information. (n.d.). Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate;hydrochloride. PubChem. Available at: [Link]

-

NIST Chemistry WebBook. (n.d.). Benzylamine. National Institute of Standards and Technology. Available at: [Link]

-

SpectraBase. (n.d.). Piperidine hydrochloride. Wiley. Available at: [Link]

-

Jackson, G. E., & Gathere, C. A. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 23(10), 1775–1784. Available at: [Link]

Sources

Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride as a building block in organic synthesis

An In-depth Technical Guide to Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride: A Cornerstone Building Block in Modern Organic Synthesis

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic use of versatile molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. Among these, piperidine derivatives stand out as privileged scaffolds, frequently found at the core of numerous approved pharmaceuticals.[1][2][3] Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride has emerged as a particularly valuable intermediate, prized for its unique combination of a stable protecting group, a reactive secondary amine, and a stereochemically significant piperidine core.

This guide, intended for researchers, synthetic chemists, and drug development professionals, provides a comprehensive overview of this key building block. We will delve into its physicochemical properties, explore its critical role in the synthesis of high-profile pharmaceuticals, detail robust synthetic protocols for its preparation and use, and offer field-proven insights into its handling and reactivity. The focus will be on not just the "how" but the "why," elucidating the chemical principles that make this molecule a cornerstone of contemporary organic synthesis.

Physicochemical Properties and Structural Analysis

The utility of Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride in a laboratory setting is underpinned by its specific chemical and physical characteristics. The hydrochloride salt form is generally preferred for its enhanced stability and improved handling properties over the free base.[4]

| Property | Value | Source |

| Chemical Name | Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride | N/A |

| Synonyms | Cbz-3-(methylamino)piperidine HCl | N/A |

| CAS Number | 1159982-25-8 (Free Base) | [5] |

| Molecular Formula | C₁₄H₂₁ClN₂O₂ | N/A |

| Molecular Weight | 284.78 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Storage | 2-8°C, under inert gas, protected from moisture | [6] |

Key Structural Features and Their Synthetic Implications:

-

N-Benzyloxycarbonyl (Cbz) Protecting Group: The Cbz group on the piperidine nitrogen is a robust protecting group, stable to a wide range of reaction conditions, including mildly acidic and basic environments. Its primary advantage lies in its clean and efficient removal via catalytic hydrogenation (e.g., H₂ over Pd/C), a process that yields the deprotected amine and innocuous byproducts (toluene and CO₂). This orthogonality is crucial in multi-step syntheses.

-

3-(Methylamino) Group: As a secondary amine, this functional group is a potent nucleophile. It serves as the primary reactive handle for introducing molecular diversity, typically through nucleophilic substitution, reductive amination, or coupling reactions to build the final target structure.

-

Piperidine Core: The piperidine ring is a favored scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2][6]

-

Stereocenter at C3: The carbon atom bearing the methylamino group is a chiral center. The stereochemistry at this position is often critical for the biological activity of the final pharmaceutical agent.[7] Consequently, this building block can be utilized as a racemate, which may require a subsequent chiral resolution step, or as a specific enantiomer ((R) or (S)) derived from an asymmetric synthesis.

Core Synthetic Application: A Key Intermediate for Tofacitinib

The most prominent application of this building block and its derivatives is in the industrial-scale synthesis of Tofacitinib (Xeljanz®). Tofacitinib is a potent Janus kinase (JAK) inhibitor approved for the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[8][9] The synthesis of its chiral cis-3,4-disubstituted piperidine core is widely recognized as the most challenging aspect of its manufacture and a major cost driver.[7][9]

Retrosynthetic Analysis of Tofacitinib

A logical retrosynthetic disconnection of Tofacitinib highlights the strategic importance of the piperidine building block. The final amide bond can be disconnected to reveal a 3-amino-4-methylpiperidine core, which in turn is coupled to the pyrrolo[2,3-d]pyrimidine heterocycle. The piperidine nitrogen is derived from a protected precursor, demonstrating the role of our title compound's scaffold.

Caption: Retrosynthetic disconnection of Tofacitinib.

Illustrative Forward Synthesis Workflow

The forward synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, followed by deprotection and final acylation.

-

SNAr Coupling: The secondary amine of the (3R,4R)-1-benzyl-4-methyl-3-(methylamino)piperidine intermediate attacks the electron-deficient pyrimidine ring of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (after suitable protection of the pyrrole nitrogen).

-

Deprotection: The benzyl group on the piperidine nitrogen is removed. While the title compound uses a Cbz group (removed by hydrogenolysis), many patented routes use a simple benzyl group, which is also removed by catalytic hydrogenation (H₂, Pd/C).[10]

-

Acylation: The newly freed secondary amine on the piperidine ring is acylated with a cyanoacetic acid derivative to complete the synthesis of Tofacitinib.[10]

Caption: General workflow for Tofacitinib synthesis.

Key Synthetic Protocols for the Building Block

The preparation of Benzyl 3-(methylamino)piperidine-1-carboxylate itself is a critical process, with reductive amination being the most direct and widely employed methodology.

Protocol 1: Synthesis via Reductive Amination

Reductive amination is a powerful transformation that forms C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[11][12] The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then selectively reduced.

Workflow:

Caption: Reductive amination workflow.

Detailed Experimental Protocol:

-

Reaction Setup: To a stirred solution of Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (N₂ or Ar), add a solution of methylamine (1.5-2.0 eq, e.g., as a solution in THF or ethanol).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. A dehydrating agent like magnesium sulfate (MgSO₄) can be added to drive the equilibrium.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification & Salt Formation: Purify the crude product by flash column chromatography on silica gel. To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent until precipitation is complete. Filter the solid and dry under vacuum to yield the final product.

Causality and Trustworthiness: This protocol is self-validating. The use of NaBH(OAc)₃ is a key choice; it is a mild and selective reducing agent that readily reduces the iminium ion intermediate but not the starting ketone, minimizing side reactions like alcohol formation.[13] The aqueous workup effectively neutralizes the acidic byproducts and removes excess reagents, ensuring a clean extraction of the desired product.

Protocol 2: Asymmetric Synthesis from the Chiral Pool

For enantiomerically pure building blocks, a common strategy involves starting from readily available chiral molecules. L-glutamic acid is an inexpensive and effective starting material for synthesizing (S)-N-protected-3-aminopiperidines.[14]

Workflow Overview:

This multi-step process leverages the inherent chirality of the starting material to set the stereocenter of the final product.

Caption: Synthesis from L-glutamic acid.

This route, while longer, avoids costly chiral resolution or asymmetric catalysis and provides high enantiomeric purity. The key steps involve the reduction of the protected amino acid esters to a diol, conversion of the hydroxyls to good leaving groups (tosylates), and subsequent intramolecular-like cyclization with an amine.[14]

Conclusion

Benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride is more than a mere chemical reagent; it is an enabling tool in the synthesis of complex, high-value molecules. Its well-defined reactivity, the stability and strategic utility of its Cbz protecting group, and its central role as a precursor to privileged pharmaceutical scaffolds like the one in Tofacitinib underscore its importance. By understanding the principles behind its synthesis and application, as detailed in this guide, researchers and drug development professionals can leverage this building block to accelerate the discovery and production of next-generation therapeutics.

References

-

Srishylam V, Devanna, and Naveen Mulakayala. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]

-

Bommars, M., et al. (2018). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development, ACS Publications. Available at: [Link]

-

Reddy, L. R., et al. (2018). Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. Synthetic Communications, Taylor & Francis Online. Available at: [Link]

-

Lopes, I. S., et al. (n.d.). Tofacitinib synthesis. Universidade Nova de Lisboa. Available at: [Link]

-

Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323. Available at: [Link]

-

MySkinRecipes. (n.d.). Benzyl 3-aminopiperidine-1-carboxylate hydrochloride. Available at: [Link]

-

Åkerbladh, L., et al. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. National Institutes of Health (NIH). Available at: [Link]

-

Kumar, A., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

-

Srini Chem. (n.d.). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Available at: [Link]

-

ResearchGate. (n.d.). A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid. Available at: [Link]

-

Moody, T. S., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

-

LookChem. (n.d.). 3-Methylamino-piperidine-1-carboxylic acid benzyl ester CAS NO.1159982-25-8. Available at: [Link]

-

Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, PubMed. Available at: [Link]

-

ResearchGate. (n.d.). N‐Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. srinichem.com [srinichem.com]

- 5. 3-Methylamino-piperidine-1-carboxylic acid benzyl ester, CasNo.1159982-25-8 Hunan Longxianng Runhui Trading Co.,Ltd China (Mainland) [runhuichem.lookchem.com]

- 6. Benzyl 3-aminopiperidine-1-carboxylate hydrochloride [myskinrecipes.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. research.unl.pt [research.unl.pt]

- 10. Synthesis of Tofacitinib [cjph.com.cn]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the In Silico Analysis of Benzyl 3-(methylamino)piperidine-1-carboxylate Hydrochloride Binding

This guide provides a comprehensive, technically-grounded workflow for the in silico evaluation of novel drug candidates, using benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride as a case study. As this is a novel compound without established targets, this document will simulate a real-world drug discovery scenario, moving from initial characterization to advanced binding analysis. We will prioritize the causality behind methodological choices, ensuring each step is a self-validating component of a robust computational pipeline.

Introduction: The Rationale for Predictive Modeling in Drug Discovery

The journey of a drug from concept to clinic is notoriously long and expensive. Modern drug discovery leverages computational techniques, or in silico analysis, to de-risk this process, saving significant time and resources by prioritizing the most promising candidates before they are even synthesized.[1][2][3] This approach allows us to build an atomic-level understanding of how a potential drug molecule interacts with its biological target, a foundational element of structure-based drug design.[4][5]

Piperidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs, including potent analgesics.[6][7] Our subject molecule, benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride, represents a new chemical entity within this class. This guide will detail the multi-stage computational protocol to predict its biological activity, stability, and binding affinity against a hypothetical, yet relevant, protein target.

Part 1: Foundational Analysis & System Preparation

Before any binding simulations can be performed, a thorough characterization of the ligand and the selection and preparation of a suitable biological target are paramount.

Ligand Characterization and ADMET Profiling

The first step is to translate the 2D chemical structure into a three-dimensional, energetically favorable conformation and to predict its fundamental pharmacokinetic properties. This early screening weeds out compounds with poor drug-like characteristics, preventing wasted effort on non-viable candidates.[1][2][8]

Experimental Protocol: Ligand Preparation and Initial Screening

-

2D to 3D Conversion: The 2D structure of benzyl 3-(methylamino)piperidine-1-carboxylate is drawn using a chemical editor (e.g., ChemDraw) or obtained from a database like PubChem.

-

Energy Minimization: The 2D structure is imported into a molecular modeling program like Avogadro.[9] Hydrogens are added, and an initial energy minimization is performed using a universal force field (e.g., MMFF94) to generate a stable 3D conformation.

-

Parameterization: For simulation, the ligand requires a set of parameters compatible with the chosen force field (e.g., CHARMM, AMBER). The CGenFF (CHARMM General Force Field) server is an excellent resource for generating topology and parameter files for novel small molecules, ensuring they are accurately represented in the simulation.[9][10][11]

-

In Silico ADMET Prediction: The ligand's structure (in SMILES format) is submitted to web-based tools like SwissADME or pkCSM. These platforms predict key pharmacokinetic properties based on established computational models.[12]

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range | Rationale & Implication |

| Molecular Weight | 292.8 g/mol | < 500 g/mol | Complies with Lipinski's Rule of Five for drug-likeness. |

| LogP (Lipophilicity) | 2.5 | -0.7 to +5.0 | Indicates good oral bioavailability and membrane permeability. |

| Hydrogen Bond Donors | 2 | ≤ 5 | Complies with Lipinski's Rule of Five. |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Complies with Lipinski's Rule of Five. |

| TPSA | 41.5 Ų | < 140 Ų | Predicts good intestinal absorption and cell permeability.[12] |

| Ames Toxicity | Non-toxic | N/A | Suggests a low probability of mutagenicity. |

| hERG I Inhibitor | No | N/A | Low risk of cardiotoxicity. |

Note: The data in this table is hypothetical and for illustrative purposes.

Target Selection and Preparation

Given that piperidine scaffolds are known to interact with a wide range of targets, including opioid receptors and various enzymes, a rational target selection is crucial.[6][7][13] For this guide, we will select Farnesyltransferase (FTase) as our hypothetical target, an enzyme implicated in cancer and a known binder of piperidine-containing inhibitors.[13] We will use the PDB structure 1C8K .

Experimental Protocol: Target Protein Preparation

-

Structure Retrieval: The crystal structure of human FTase (PDB ID: 1C8K) is downloaded from the RCSB Protein Data Bank.[14]

-

System Cleanup: The structure is loaded into a visualization program like UCSF Chimera or Discovery Studio.[15][16] All non-essential components, such as water molecules, co-solvents, and the original co-crystallized ligand, are removed. This is critical as they can interfere with the docking process.[15]

-

Protonation and Repair: Hydrogens are added to the protein, as they are typically absent in crystal structures. The protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) are assigned based on a physiological pH of 7.4. Any missing side chains or loops can be modeled at this stage if necessary.

Part 2: Molecular Docking – Predicting the Binding Mode

Molecular docking serves as a computational "first pass" to predict the binding orientation of our ligand within the target's active site and to provide an initial estimate of binding affinity.[4][17] The process involves sampling numerous possible conformations (poses) and ranking them using a scoring function.[4]

Experimental Protocol: Molecular Docking with AutoDock Vina

-

File Preparation: Both the prepared protein (receptor) and the 3D ligand structure are converted to the PDBQT file format using AutoDock Tools. This format includes atomic charges and atom type definitions required by Vina.

-

Defining the Search Space: A "grid box" is defined to encompass the known active site of FTase. The coordinates for this box are determined from the position of the original ligand in the 1C8K crystal structure. This constrains the search to the most biologically relevant area.[15][17]

-

Running the Simulation: The docking calculation is initiated via the command line, specifying the receptor, ligand, and grid box configuration files. Vina will then perform its conformational search.

-

Results Analysis: Vina outputs a set of the top-ranked binding poses along with their corresponding binding affinity scores in kcal/mol. A more negative score suggests a more favorable binding interaction.[18][19][20]

Interpreting the Docking Results

The top-ranked pose is not automatically the "correct" one. A crucial step is the visual inspection of the predicted protein-ligand complex.

-

Binding Affinity: A score below -6.0 kcal/mol is generally considered a promising starting point.[18] Let's assume our top pose scored -8.9 kcal/mol .

-

Interaction Analysis: The complex is loaded into PyMOL or Discovery Studio. We analyze the non-covalent interactions between the ligand and the active site residues. Key interactions to look for include:

-

Hydrogen Bonds: The methylamino group of our ligand forming a hydrogen bond with the carboxylate of an Aspartate residue.

-

Hydrophobic Interactions: The benzyl group fitting into a hydrophobic pocket lined with Leucine and Valine residues.

-

Pi-Pi Stacking: The aromatic ring of the benzyl group interacting with a Phenylalanine or Tyrosine residue in the active site.

-

The plausibility of these interactions provides confidence in the predicted binding mode.[18][19]

Mandatory Visualization: Molecular Docking Workflow

Caption: Workflow for assessing complex stability using MD simulations.

Part 4: Binding Free Energy Calculation

To obtain a more accurate estimation of binding affinity than the docking score, we can use end-point methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). T[21][22]his method calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models, averaged over a collection of snapshots from the MD trajectory.

Experimental Protocol: MM/PBSA Calculation

-

Trajectory Extraction: Snapshots (frames) are extracted from the stable, equilibrated portion of the 100 ns production MD trajectory. Using frames from the entire trajectory ensures a statistically robust sample.

-

Calculation Execution: The g_mmpbsa tool (or a similar script like MMPBSA.py from AmberTools) is used to perform the calculation. T[22][23]he script calculates the free energy for the complex, the isolated receptor, and the isolated ligand for each snapshot, and then computes the difference.

-

Energy Decomposition: A key advantage of MM/PBSA is the ability to decompose the total binding energy into contributions from individual amino acid residues. T[21]his pinpoints the specific "hotspot" residues that are critical for ligand binding.

Data Presentation: Binding Free Energy Components (Hypothetical)

| Energy Component | Average Value (kJ/mol) | Contribution |

| Van der Waals Energy | -180.5 | Favorable |

| Electrostatic Energy | -95.2 | Favorable |

| Polar Solvation Energy | +155.8 | Unfavorable |

| Nonpolar Solvation Energy | -22.1 | Favorable |

| ΔG binding | -142.0 | Overall Favorable |

-

Interpretation: The negative ΔG binding value indicates a spontaneous and favorable binding process. The decomposition reveals that binding is driven by strong van der Waals and electrostatic interactions, which overcome the energetic penalty of desolvating the polar groups upon binding (polar solvation energy).

Part 5: Advanced Considerations & Conclusion

Off-Target Prediction

A potent drug is also a safe drug. It is crucial to assess the likelihood of our ligand binding to other proteins, which could cause unwanted side effects. [24][25]In silico off-target prediction can be performed by docking the ligand against a panel of known human protein structures or using web servers that compare the ligand's shape and pharmacophore to libraries of known binders. A[26][27]ny predicted high-affinity off-target interactions should be flagged for future experimental validation.

Conclusion

This guide has detailed a rigorous, multi-step in silico workflow for analyzing the binding characteristics of a novel compound, benzyl 3-(methylamino)piperidine-1-carboxylate hydrochloride. By progressing from initial ADMET profiling and molecular docking to dynamic stability assessment with MD simulations and quantitative binding free energy calculations, we have built a comprehensive, data-driven hypothesis for the molecule's interaction with its target.

This computational evidence provides a strong rationale for advancing the compound to the next stage of the drug discovery pipeline: chemical synthesis and in vitro experimental validation. The insights gained from this process—specifically the predicted binding mode and the key interacting residues—are invaluable for guiding future lead optimization efforts to enhance potency and selectivity.

References

-

Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link] 2[1][8][12]. Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link] 3[9][10]. PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

-

Ganesan, A., Coote, M. L., & Barakat, K. (2017). Molecular dynamics-driven approaches to compute binding kinetics. Current Opinion in Structural Biology, 43, 116-124. [Link]

-

YouTube. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. [Link]

-

ResearchGate. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. [Link]

-

ResearchGate. (2023). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. [Link]

-

PubMed. (2013). In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. [Link]

-

Lemkul, J. A. GROMACS Tutorials. [Link]

-

YouTube. (2023). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. [Link]

-

National Institutes of Health (NIH). (2022). Off-target effects in CRISPR/Cas9 gene editing. [Link]

-

YouTube. (2024). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]

-

BioExcel. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]

-

ResearchGate. (2024). How to interprete and analyze molecular docking results? [Link]

-

SpringerLink. (2023). In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link]

-

Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. [Link]

-

ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

-

ResearchGate. (2023). Overview of typical CADD workflow. [Link]

-

ResearchGate. (2023). Interpretation of Molecular docking results? [Link]

-

SpringerLink. (2024). Advances and applications of binding affinity prediction methods in drug discovery. [Link]

-

YouTube. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. [Link]

-

Nottingham ePrints. (2018). Molecular Simulation of Protein-Ligand Complexes. [Link]

-

YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]

-

YouTube. (2023). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). [Link]

-

Chemistry LibreTexts. (2020). How to Dock Your Own Drug. [Link]

-

arXiv. (2023). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. [Link]

-

Emergent Mind. Drug-Target Binding Affinity Prediction. [Link]

-

ResearchGate. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates | Request PDF. [Link]

-